molecular formula C14H10ClNO3 B6400963 3-(3-Aminocarbonylphenyl)-5-chlorobenzoic acid CAS No. 1261904-42-0

3-(3-Aminocarbonylphenyl)-5-chlorobenzoic acid

Cat. No.: B6400963
CAS No.: 1261904-42-0
M. Wt: 275.68 g/mol
InChI Key: HOJHEFKXHYBLFF-UHFFFAOYSA-N
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Description

3-(3-Aminocarbonylphenyl)-5-chlorobenzoic acid is an organic compound with a complex structure that includes both an aminocarbonyl group and a chlorobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminocarbonylphenyl)-5-chlorobenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 3-chlorobenzoic acid to introduce a nitro group, followed by reduction to form the corresponding amine. The aminocarbonyl group can then be introduced through a reaction with phosgene or a similar reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminocarbonylphenyl)-5-chlorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The aminocarbonyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.

Scientific Research Applications

3-(3-Aminocarbonylphenyl)-5-chlorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Aminocarbonylphenyl)-5-chlorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aminocarbonyl group can form hydrogen bonds with active sites, while the chlorobenzoic acid moiety can interact through hydrophobic interactions or van der Waals forces. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Aminocarbonylphenyl)benzoic acid: Lacks the chlorine atom, which may affect its reactivity and interactions.

    5-Chlorobenzoic acid: Lacks the aminocarbonyl group, limiting its applications in biochemical studies.

    3-Aminobenzoic acid: Lacks both the chlorine atom and the aminocarbonyl group, making it less versatile.

Uniqueness

3-(3-Aminocarbonylphenyl)-5-chlorobenzoic acid is unique due to the presence of both the aminocarbonyl group and the chlorine atom. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-(3-carbamoylphenyl)-5-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO3/c15-12-6-10(5-11(7-12)14(18)19)8-2-1-3-9(4-8)13(16)17/h1-7H,(H2,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJHEFKXHYBLFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C2=CC(=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40689878
Record name 3'-Carbamoyl-5-chloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261904-42-0
Record name [1,1′-Biphenyl]-3-carboxylic acid, 3′-(aminocarbonyl)-5-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261904-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Carbamoyl-5-chloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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